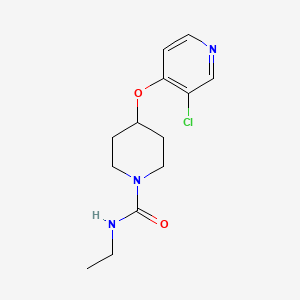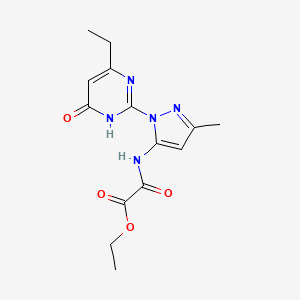![molecular formula C10H11N3O B2453670 7,8,9,10-tétrahydropyrazino[1,2-b]indazol-1(2H)-one CAS No. 941886-70-0](/img/structure/B2453670.png)
7,8,9,10-tétrahydropyrazino[1,2-b]indazol-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system that includes both pyrazine and indazole moieties, making it a versatile scaffold for chemical modifications and biological activity studies.
Applications De Recherche Scientifique
7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
Target of Action
It is known that indazole derivatives, which are structurally similar to this compound, have been drawing attention in medicinal chemistry as kinase inhibitors .
Mode of Action
Indazole derivatives, which are structurally similar, are known to inhibit kinases . Kinase inhibitors work by blocking the action of kinases, enzymes that add a phosphate group to other proteins in cells. This can affect cell signaling pathways and potentially stop cancer cells from growing.
Biochemical Pathways
Kinase inhibitors, like indazole derivatives, can affect the pi3k/akt signaling pathway . This pathway is important for cell survival and growth, and its deregulation can lead to a variety of tumors .
Result of Action
Kinase inhibitors, like indazole derivatives, can potentially stop cancer cells from growing by affecting cell signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of an air-stable cationic rhodium catalyst to facilitate tandem site-selective C–H activation and ring opening/cyclization reactions . Another approach employs transition-metal-free conditions for regioselective C–H amination, which has shown excellent functional group tolerance and high yields .
Industrial Production Methods
While specific industrial production methods for 1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to its production.
Analyse Des Réactions Chimiques
Types of Reactions
7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: A structurally related compound with a similar fused ring system.
Pyrazine: Another related compound that shares the pyrazine moiety.
1H-Pyrazole: A compound with a similar nitrogen-containing ring structure.
Uniqueness
7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1(2H)-one stands out due to its fused ring system that combines both pyrazine and indazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
7,8,9,10-tetrahydro-2H-pyrazino[1,2-b]indazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10-9-7-3-1-2-4-8(7)12-13(9)6-5-11-10/h5-6H,1-4H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKBERUHRFHVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CNC(=O)C3=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2453588.png)



![2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE](/img/structure/B2453593.png)
![N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide](/img/structure/B2453595.png)

![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2453599.png)

![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2453603.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2453609.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2453610.png)
